4a,5,6,7,8,8a-Hexahydrobenzo[b][1,4]oxathiin-2-one
Overview
Description
4a,5,6,7,8,8a-Hexahydrobenzo[b][1,4]oxathiin-2-one is a heterocyclic compound that features a fused ring system containing both oxygen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4a,5,6,7,8,8a-Hexahydrobenzo[b][1,4]oxathiin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a dihydroxybenzene derivative with a thiol in the presence of a dehydrating agent. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4a,5,6,7,8,8a-Hexahydrobenzo[b][1,4]oxathiin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom within the ring.
Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups into the molecule.
Scientific Research Applications
4a,5,6,7,8,8a-Hexahydrobenzo[b][1,4]oxathiin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which 4a,5,6,7,8,8a-Hexahydrobenzo[b][1,4]oxathiin-2-one exerts its effects is largely dependent on its interaction with molecular targets. The compound can interact with enzymes, altering their activity by binding to their active sites or allosteric sites. This interaction can modulate various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
4a,5,6,7,8,8a-Hexahydrobenzo[b][1,3]oxathiin-2-one: Similar in structure but with a different arrangement of atoms within the ring.
4a,5,6,7,8,8a-Hexahydrobenzo[b][1,4]oxazine-2-one: Contains an oxygen and nitrogen atom in the ring instead of oxygen and sulfur.
4a,5,6,7,8,8a-Hexahydrobenzo[b][1,4]thiazine-2-one: Features a sulfur and nitrogen atom in the ring.
Uniqueness
4a,5,6,7,8,8a-Hexahydrobenzo[b][1,4]oxathiin-2-one is unique due to the presence of both oxygen and sulfur in its ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxathiin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2S/c9-8-5-11-7-4-2-1-3-6(7)10-8/h6-7H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVZSANIIDEPCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)OC(=O)CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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